molecular formula C12H17NO5 B12997425 (S)-5-(tert-Butoxycarbonyl)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid

(S)-5-(tert-Butoxycarbonyl)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B12997425
M. Wt: 255.27 g/mol
InChI Key: AMZQFAWWNJQYGR-ZETCQYMHSA-N
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Description

(S)-5-(tert-Butoxycarbonyl)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(tert-Butoxycarbonyl)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves multiple steps. One common method involves the use of tert-butoxycarbonyl-protected amino acids. The synthesis can be carried out using room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids . The reaction conditions often involve the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the addition of a base .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(tert-Butoxycarbonyl)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines, oxidized derivatives, and substituted spirocyclic compounds.

Scientific Research Applications

(S)-5-(tert-Butoxycarbonyl)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-5-(tert-Butoxycarbonyl)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various biological targets, including enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-(tert-Butoxycarbonyl)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid

InChI

InChI=1S/C12H17NO5/c1-11(2,3)18-10(17)13-7(8(14)15)6-12(4-5-12)9(13)16/h7H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1

InChI Key

AMZQFAWWNJQYGR-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC2(C1=O)CC2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2(C1=O)CC2)C(=O)O

Origin of Product

United States

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